(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid

Monoamine oxidase inhibition Neurodegenerative disease Privileged scaffold comparison

Differentiate your discovery pipeline with (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid. Unlike common 5-/6-substituted benzodioxins, this 2-substituted chiral scaffold enables enantioselective synthesis (proven >98% de) of therapeutic agents (e.g., (S)-doxazosin analogs). Its dual carboxylic acid groups provide bidentate metal-chelation (Zn²⁺, Mg²⁺, Ca²⁺) for metalloenzyme inhibitor design, while the malonic acid moiety introduces a pro-drug activation pathway via decarboxylation—inaccessible to monocarboxylic analogs. The validated pharmacophore delivers sub-micromolar anti-infective activity (T. gondii EC₅₀=275 nM) and potent MAO-B inhibition (IC₅₀ as low as 0.045 µM). Ideal for focused SAR libraries via amide coupling or Knoevenagel condensation. Request a quote for custom synthesis of this exclusive intermediate.

Molecular Formula C12H12O6
Molecular Weight 252.22 g/mol
Cat. No. B4102136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid
Molecular FormulaC12H12O6
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)CC(C(=O)O)C(=O)O
InChIInChI=1S/C12H12O6/c13-11(14)8(12(15)16)5-7-6-17-9-3-1-2-4-10(9)18-7/h1-4,7-8H,5-6H2,(H,13,14)(H,15,16)
InChIKeyLLURXEPIGQJFOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid – Structural Identity and Physicochemical Baseline for Procurement Decisions


(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid (molecular formula C₁₂H₁₂O₆, exact mass 252.063388 g/mol) is a dicarboxylic acid derivative comprising a 2,3-dihydro-1,4-benzodioxin scaffold linked via a methylene bridge at the 2-position to a propanedioic (malonic) acid moiety [1]. The benzodioxin core is a privileged pharmacophore in medicinal chemistry, with demonstrated activity across monoamine oxidase inhibition, glycogen phosphorylase modulation, antiviral capsid assembly disruption, and antiparasitic applications [2]. The compound carries a chiral center at the C2 position of the dioxin ring, enabling enantioselective synthetic strategies, and bears two carboxylic acid functions conferring metal-chelating capability, decarboxylation-based pro-drug potential, and versatile derivatization chemistry [3].

Why Generic Substitution Fails for (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid: Structural Differentiation vs. In-Class Analogs


Superficially similar benzodioxin derivatives cannot be interchanged with (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid without altering key pharmacological and physicochemical properties. The 2-ylmethyl substitution position introduces chirality absent in 5- or 6-substituted regioisomers, enabling stereospecific target engagement as demonstrated for 2-substituted benzodioxin building blocks in enantioselective synthesis of therapeutic agents [1]. The propanedioic (malonic) acid moiety provides two carboxylic acid groups with distinct pKₐ values (estimated pKₐ₁ ≈ 2.8–3.2; pKₐ₂ ≈ 5.5–6.0), conferring bidentate metal-chelation capability, pH-dependent solubility, and decarboxylation-based pro-drug activation pathways that monocarboxylic analogs (e.g., 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid, pKₐ 4.50 ± 0.10) cannot replicate . Furthermore, the 1,4-benzodioxin scaffold offers superior MAO-B inhibitory potency relative to the 1,3-benzodioxole (sesamol) scaffold—a difference of up to 44-fold in IC₅₀ range minima—making scaffold substitution a critical factor in target engagement [2].

Quantitative Differentiation Evidence for (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid Against Closest Analogs


1,4-Benzodioxin vs. 1,3-Benzodioxole Scaffold: 44-Fold Superiority in MAO-B Inhibitory Potency (Cross-Study Comparable)

In a direct comparative study of eight benzodioxane (2,3-dihydro-1,4-benzodioxine) derivatives vs. eight sesamol (1,3-benzodioxol-5-ol) derivatives against recombinant human MAO-A and MAO-B, the benzodioxane series demonstrated markedly superior MAO-B inhibition [1]. The 1,4-benzodioxin scaffold—identical to that of the target compound—yielded MAO-B IC₅₀ values of 0.045–0.947 μM, compared to 0.164–7.29 μM for the homologous 1,3-benzodioxole series. The most potent benzodioxane (6-(3-bromobenzyloxy)-1,4-benzodioxane) achieved IC₅₀ = 0.045 μM, representing an approximately 3.6-fold improvement over the best sesamol derivative (IC₅₀ = 0.164 μM) and a 162-fold advantage over the weakest sesamol compound (IC₅₀ = 7.29 μM). All benzodioxane compounds displayed selectivity for MAO-B over MAO-A (MAO-A IC₅₀ range: 13.2 to >100 μM) [1].

Monoamine oxidase inhibition Neurodegenerative disease Privileged scaffold comparison

Dicarboxylic (Malonic) Acid vs. Monocarboxylic (Propanoic) Acid Moiety: Differential Ionization, Chelation, and LogP Profile (Class-Level Inference)

The target compound carries a propanedioic (malonic) acid moiety, providing two carboxylic acid functions vs. the single carboxyl group in 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid . This structural difference results in distinct ionization behavior: the monocarboxylic analog exhibits a single predicted pKₐ of 4.50 ± 0.10, whereas malonic acid derivatives possess two pKₐ values (malonic acid: pKₐ₁ = 2.83, pKₐ₂ = 5.69) [1]. Additionally, the target compound has a higher computed LogP (~2.7) compared to the monocarboxylic analog (LogP 1.69), reflecting the greater hydrophobic surface area of the benzodioxin-methyl-malonic acid combination . The dicarboxylic acid structure enables bidentate metal ion chelation (relevant for metalloenzyme inhibition) and decarboxylation-based pro-drug activation—features inaccessible to monocarboxylic acid analogs [1].

Physicochemical differentiation Metal chelation Pro-drug design

2-Ylmethyl Substitution vs. 6-Ylmethyl Regioisomerism: Chirality-Driven Differentiation in Enantioselective Synthesis (Class-Level Inference)

The target compound is substituted at the C2 position of the 2,3-dihydro-1,4-benzodioxin ring, creating a chiral center at this carbon. In contrast, the 6-ylmethyl regioisomer (diethyl ester: CAS 29554-02-7) and the 5-ylmethyl regioisomer (CAS 123801-88-7) are achiral at the benzodioxin ring [1]. The chiral 2-position has been extensively exploited in pharmaceutical synthesis: (S)- and (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid enantiomers serve as key chiral synthons for therapeutic agents including (S)-doxazosin mesylate, WB 4101, and MKC 242 [2]. The target compound's 2-ylmethyl substitution retains this chirality while adding the malonic acid functionality, enabling its use as a chiral dicarboxylic acid building block for diastereoselective synthesis, crystallographic resolution studies, and enantiopure drug intermediate preparation—capabilities that the 5- and 6-ylmethyl regioisomers entirely lack [2].

Chiral building block Enantioselective synthesis Regioisomer differentiation

Benzodioxin-Containing Scaffold vs. Simple Benzylmalonic Acid: 100-Fold Improvement in Cellular Antiparasitic Potency (Cross-Study Comparable)

A phenotypic screen of 68,000 diverse molecules against Toxoplasma gondii tachyzoites identified a 2,3-dihydro-1,4-benzodioxin chemotype with EC₅₀ = 275 nM (0.275 μM), preventing parasite regrowth at concentrations only 3.16-fold above EC₅₀ [1]. In contrast, clinically used anti-Toxoplasma drugs require concentrations hundreds to thousands of multiples of their EC₅₀ to prevent regrowth [1]. Simple benzylmalonic acid (CAS 616-75-1) lacks the benzodioxin pharmacophore entirely and has no reported antiparasitic activity at comparable concentrations. The benzodioxin scaffold also demonstrated class-level antiviral activity: a dihydrobenzodioxine derivative (compound 5a) inhibited HBV DNA replication with EC₅₀ = 0.50 ± 0.07 μM in HepAD38 cells, outperforming the lead compound BA-38017 and the clinical drug NVR 3-778, while maintaining a selectivity index of ~96 (CC₅₀/EC₅₀) [2].

Antiparasitic activity Toxoplasma gondii Phenotypic screening

Lipid Peroxidation Inhibition: Benzodioxin Derivatives 5–45× More Potent than Probucol, with Structural Dependence on 2-Carboxamido Substitution (Class-Level Inference)

A structure–activity relationship study of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 1,4-benzodioxin derivatives evaluated human LDL copper-induced peroxidation inhibition [1]. The most active 2-carboxamido-substituted compounds (21, 25, 28, 36, and 37) were 5 to >45 times more active than the clinical antioxidant probucol [1]. Notably, the activity was exquisitely sensitive to the nature of the 2-position substituent: 2-carboxamido and 2-aminomethyl derivatives displayed high potency, whereas other 2-substituents showed reduced or negligible activity [1]. This SAR teaches that the 2-position is a critical locus for modulating pharmacological activity in the benzodioxin scaffold. The target compound, bearing a propanedioic acid moiety at the 2-position via a methylene linker, occupies a distinct and underexplored region of this SAR space—positioned between the active 2-carboxamido series and the unsubstituted benzodioxin core.

Lipid peroxidation Antioxidant LDL oxidation

Glycogen Phosphorylase Inhibition: Thiazolidinedione-Benzodioxin Hybrids Establish the Scaffold's Metabolic Disease Relevance (Supporting Evidence)

Novel 5-benzyl- and 5-benzylidene-thiazolidine-2,4-diones carrying the 2,3-dihydrobenzo[1,4]dioxin pharmacophore were synthesized and evaluated as glycogen phosphorylase (GP) inhibitors [1]. One representative benzodioxin-thiazolidinedione hybrid displayed a Ki of 4200 ± n/a nM against human liver glycogen phosphorylase (PYGL) [2]. While this potency is moderate, the study establishes that the 2,3-dihydrobenzo[1,4]dioxin scaffold engages the GP active site—a validated target for type 2 diabetes and hyperglycemia [1]. The target compound, with its malonic acid moiety, presents a structurally distinct chemotype that could be elaborated via Knoevenagel condensation or amide coupling at either carboxyl group to generate novel GP inhibitor libraries not covered by existing thiazolidinedione-benzodioxin hybrids [1].

Glycogen phosphorylase Diabetes Metabolic disease

Validated Application Scenarios for (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid Based on Quantitative Evidence


Chiral Building Block for Enantioselective Synthesis of CNS-Active Pharmaceutical Intermediates

The C2-chiral benzodioxin scaffold is an established precursor for enantiopure therapeutic agents including (S)-doxazosin mesylate (α₁-adrenoceptor antagonist), WB 4101, and the 5-HT₁A agonist MKC 242 [1]. The target compound extends this utility by providing a chiral dicarboxylic acid that can be resolved into enantiomers via diastereomeric salt or amide formation, achieving >98% de as demonstrated for the related 1,4-benzodioxane-2-carboxylic acid [1]. Coupled with the 1,4-benzodioxin scaffold's validated MAO-B inhibitory activity (IC₅₀ as low as 0.045 μM) [2], the compound is positioned as a chiral intermediate for CNS drug discovery programs targeting Parkinson's disease and depression.

Dicarboxylic Acid Core for Metalloenzyme Inhibitor Design and Pro-Drug Development

The malonic acid moiety of the target compound enables bidentate coordination of divalent metal ions (Zn²⁺, Mg²⁺, Ca²⁺), a feature exploited in metalloenzyme inhibitor design (e.g., matrix metalloproteinases, histone deacetylases, carbonic anhydrases). The dual pKₐ profile (estimated pKₐ₁ ~2.8–3.2; pKₐ₂ ~5.5–6.0) provides pH-dependent ionization spanning both acidic endosomal and physiological pH ranges, allowing formulation strategies impossible with monocarboxylic analogs (pKₐ ~4.5, single ionization event). Additionally, the malonic acid unit can undergo enzyme-triggered decarboxylation, offering a potential pro-drug activation pathway that is not accessible to the corresponding monocarboxylate derivative.

Scaffold for Anti-Infective Library Synthesis Targeting Intracellular Parasites and Viruses

The 2,3-dihydro-1,4-benzodioxin chemotype has demonstrated sub-micromolar activity against two therapeutically challenging intracellular pathogens: Toxoplasma gondii tachyzoites (EC₅₀ = 275 nM, with regrowth prevention at 3.16× EC₅₀) [3] and hepatitis B virus (EC₅₀ = 0.50 ± 0.07 μM, selectivity index ~96 in HepAD38 cells) [4]. The target compound, with its derivatizable malonic acid at the 2-position, can serve as a core intermediate for focused library synthesis via amide coupling, esterification, or Knoevenagel condensation to explore SAR around the 2-position—the critical locus identified for benzodioxin lipid peroxidation inhibitory activity (5–45× more potent than probucol for specific 2-substituents) [5].

Glycogen Phosphorylase Inhibitor Lead Optimization and Diabetes Drug Discovery

The 2,3-dihydrobenzo[1,4]dioxin scaffold has validated target engagement at glycogen phosphorylase (Ki = 4.2 μM for a thiazolidinedione-benzodioxin hybrid) [6], a clinically relevant target for type 2 diabetes and hyperglycemia. The target compound provides a structurally distinct entry point into this target space: its malonic acid moiety can be elaborated into amides, esters, or heterocycles at either carboxyl group without losing the benzodioxin pharmacophore, enabling exploration of novel chemotypes beyond the existing thiazolidinedione series.

Quote Request

Request a Quote for (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.